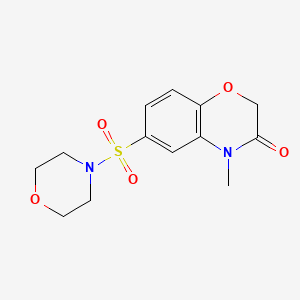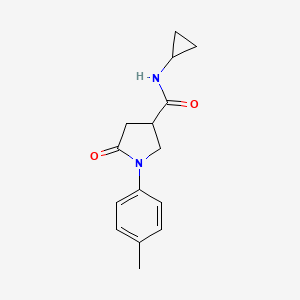![molecular formula C18H30N2O2 B5035042 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)
2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol, also known as AAE, is a chemical compound that has been widely studied for its potential therapeutic applications. AAE is a derivative of piperazine and adamantane, which are both commonly used in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to modulate the activity of these neurotransmitters, leading to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to have other biochemical and physiological effects. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuronal survival. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has also been shown to decrease the levels of pro-inflammatory cytokines, which are implicated in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is its high potency and selectivity for its target receptors. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is a target for many anxiolytic and antidepressant drugs. However, one limitation of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is its poor solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the study of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol. One direction is the development of more efficient synthesis methods to improve the yield and purity of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol. Another direction is the investigation of the potential use of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol is a chemical compound that has been widely studied for its potential therapeutic applications. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and has also been studied for its potential use as a chemotherapeutic agent. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol modulates the activity of several neurotransmitter systems in the brain, and has other biochemical and physiological effects. While 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has several advantages, such as its high potency and selectivity for its target receptors, it also has limitations, such as its poor solubility in water. Further studies are needed to fully understand the potential of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol involves the reaction between 1-adamantylacetyl chloride and piperazine in the presence of a base, such as triethylamine. The resulting product is then reduced using sodium borohydride to yield 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol. This method has been optimized to yield a high purity and high yield of 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol.
Aplicaciones Científicas De Investigación
2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol has also been studied for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(1-adamantyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-6-5-19-1-3-20(4-2-19)17(22)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16,21H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAJNRIQPMPBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)


![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)

![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)

![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)